

Application Notes and Protocols: Tricarbonylnitrosylcobalt(0) in Organometallic Catalysis

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Compound of Interest

Compound Name: Cobalt tricarbonyl nitrosyl

Cat. No.: B13735155

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Tricarbonylnitrosylcobalt(0), with the chemical formula $\text{Co}(\text{CO})_3\text{NO}$, is a volatile, dark red organometallic oil soluble in nonpolar solvents.[1] Due to its reactivity and relation to other cobalt carbonyls, it serves as a valuable catalyst precursor in various organometallic transformations, most notably in carbonylation reactions such as hydroformylation. Under typical reaction conditions involving hydrogen and carbon monoxide (syngas), $\text{Co}(\text{CO})_3\text{NO}$ is believed to convert in situ to the active catalytic species, hydridocobalt tetracarbonyl ($\text{HCo}(\text{CO})_4$).[2][3]

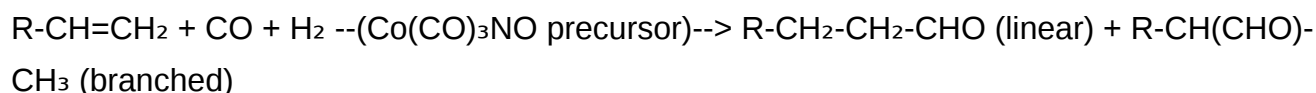
This document provides detailed application notes on its primary role as a precursor in the hydroformylation of alkenes, including a representative experimental protocol, quantitative performance data for unmodified cobalt catalysts, and diagrams illustrating the catalytic cycle and experimental workflow.

Hazard Note: **Cobalt tricarbonyl nitrosyl** is highly toxic and volatile, similar to nickel tetracarbonyl.[1] It is sensitive to air and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[4] All reactions involving cobalt carbonyls and syngas should be conducted in a properly rated high-pressure reactor (autoclave) behind a protective shield.

Application: Hydroformylation of Alkenes

Hydroformylation, or the "oxo process," is a cornerstone of industrial organic synthesis, involving the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene to produce aldehydes.[4][5] $\text{Co}(\text{CO})_3\text{NO}$ is an effective precursor for this transformation, generating the active $\text{HCo}(\text{CO})_4$ catalyst under syngas (CO/H_2) pressure.[2]

Reaction Principle:



The reaction typically yields a mixture of linear (n) and branched (iso) aldehydes. For many applications, the linear aldehyde is the desired product.[6]

Catalytic Mechanism: The Heck and Breslow Cycle

The widely accepted mechanism for hydroformylation catalyzed by unmodified cobalt carbonyl was elucidated by Heck and Breslow.[4] The cycle begins with the active 18-electron catalyst $\text{HCo}(\text{CO})_4$, which is formed from a precursor like $\text{Co}(\text{CO})_3\text{NO}$ or $\text{Co}_2(\text{CO})_8$ under reaction conditions.



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Figure 1: The Heck and Breslow catalytic cycle for cobalt-catalyzed hydroformylation.

Data Presentation: Performance of Unmodified Cobalt Catalysts

The following table summarizes typical reaction conditions and performance metrics for the hydroformylation of terminal alkenes using unmodified cobalt carbonyl catalysts. These data are representative of what can be expected when using $\text{Co}(\text{CO})_3\text{NO}$ as a catalyst precursor.

Parameter	Typical Range	Notes	Reference(s)
Temperature	110 - 180 °C	Higher temperatures increase reaction rate but can decrease selectivity for the linear product and promote side reactions.	[4][6]
Pressure (Syngas, H ₂ /CO)	100 - 400 bar	High pressure is required to maintain catalyst stability. Higher CO partial pressure favors the formation of the linear aldehyde.	[1][6]
Catalyst Loading	0.1 - 1.0 mol%	Relative to the alkene substrate.	General Practice
Solvent	Toluene, Hexane, Dioxane	The reaction can also be run neat (substrate as solvent).	General Practice
Substrate	Terminal Alkenes (e.g., Propylene, 1-Hexene, 1-Octene)	Internal alkenes react more slowly and often require isomerization prior to hydroformylation.	[6]
Conversion	>95%	Typically high, given sufficient reaction time.	[1]
Selectivity (Linear:Branched)	3:1 to 4:1	This ratio (n/iso) is typical for unmodified cobalt catalysts with terminal alkenes.	[6]

Side Products	Alkanes (from hydrogenation), Aldehyde isomers (from alkene isomerization), Heavy ends (from aldol condensation)	Alkene hydrogenation is typically ~1%, while aldehyde hydrogenation to alcohols can be 5-12%. [6]
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Experimental Protocols

Protocol 1: Hydroformylation of 1-Octene

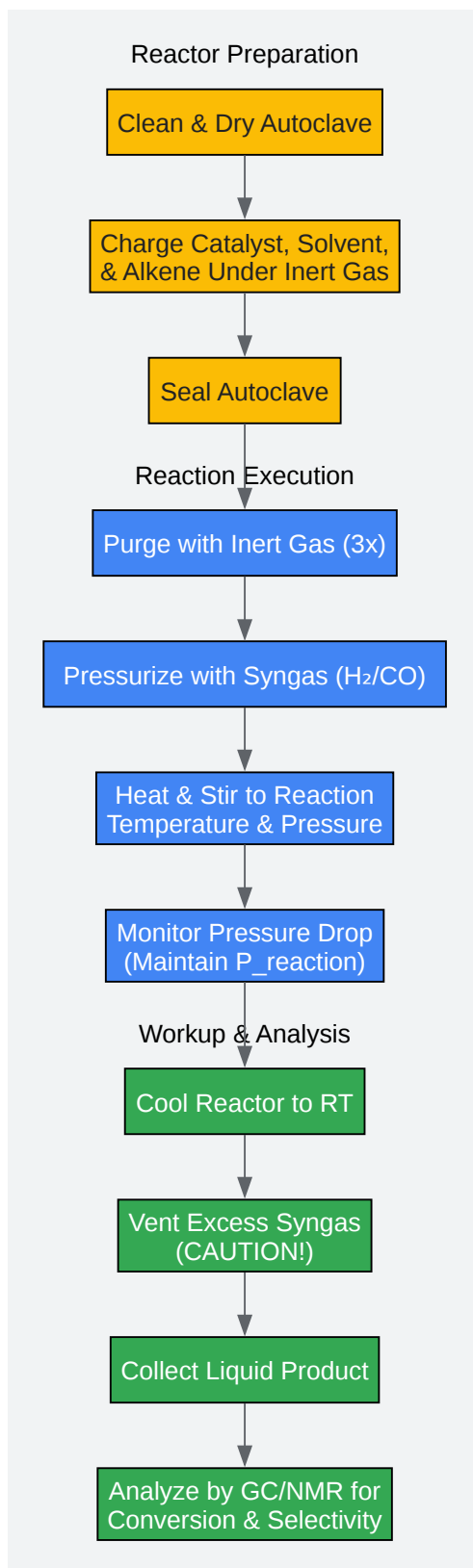
This protocol describes a general procedure for the hydroformylation of 1-octene in a laboratory-scale high-pressure autoclave using a cobalt carbonyl precursor.

Materials & Equipment:

- High-pressure autoclave (e.g., 300 mL Parr or Büchi reactor) equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, and temperature controller.
- 1-Octene (distilled before use)
- Toluene (anhydrous)
- Tricarbonylnitrosylcobalt(0) $[\text{Co}(\text{CO})_3\text{NO}]$ or Dicobalt octacarbonyl $[\text{Co}_2(\text{CO})_8]$
- Syngas (1:1 mixture of H_2/CO)
- Inert gas (Argon or Nitrogen)
- Standard laboratory glassware and Schlenk line equipment for handling air-sensitive compounds.
- Gas chromatograph (GC) for analysis.

Procedure:

- **Reactor Preparation:** Ensure the autoclave is clean, dry, and has been leak-tested at the desired operating pressure.
- **Charging the Reactor:** In a glovebox or under a stream of inert gas, charge the autoclave's glass liner with the cobalt precursor (e.g., 0.15 mmol $\text{Co}(\text{CO})_3\text{NO}$ for a 0.5 mol% loading relative to 30 mmol of alkene).
- Add anhydrous toluene (50 mL) and 1-octene (3.37 g, 30 mmol).
- **Assembly and Purging:** Seal the autoclave. Purge the system by pressurizing with inert gas (e.g., 10 bar Ar) and venting three times to remove all oxygen.
- **Pressurization:** Pressurize the reactor with the 1:1 H_2/CO syngas mixture to approximately half of the target reaction pressure (e.g., 60 bar) at room temperature.
- **Reaction:** Begin stirring (e.g., 700 rpm) and heat the reactor to the target temperature (e.g., 140 °C). The internal pressure will rise. Once the temperature is stable, add more syngas to reach the final reaction pressure (e.g., 120 bar).
- **Monitoring:** The reaction is monitored by the drop in pressure as the syngas is consumed. Maintain a constant pressure by feeding additional syngas from a reservoir if necessary. The reaction is typically complete in 4-12 hours.
- **Cooling and Depressurization:** After the reaction, cool the autoclave to room temperature using an ice bath. CAUTION: Vent the excess syngas slowly and carefully in a well-ventilated fume hood.
- **Sample Collection:** Once fully depressurized, open the reactor and collect the liquid product mixture.
- **Analysis:** Analyze the product mixture by Gas Chromatography (GC) using an internal standard (e.g., dodecane) to determine the conversion of 1-octene and the relative amounts of n-nonanal and iso-nonanal isomers.



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Figure 2: Experimental workflow for cobalt-catalyzed hydroformylation.

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